Amine Basicity (pKa) Shift: gem-Difluorination Lowers pKa by up to 0.49 Units Relative to Non-Fluorinated Cyclohexyl Analogue
The inductive electron-withdrawing effect of the gem-difluoro group at the cyclohexyl 4-position (δ to the α-amine) decreases the basicity of the primary amine in Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate relative to Methyl (S)-2-amino-3-cyclohexylpropanoate [1]. Systematic potentiometric titration measurements across functionalized gem-difluorocycloalkanes established that gem-difluorination reduces amine hydrochloride pKa values by up to 0.49 units for monocyclic systems, and by 0.3–0.5 units across the broader C3–C7 cycloalkane series [1][2]. The effect is governed primarily by the inductive electron withdrawal of the fluorine atoms transmitted through σ-bonds, with negligible contribution from conformational or stereoelectronic effects [2].
| Evidence Dimension | Amine pKa (protonated amino group basicity) |
|---|---|
| Target Compound Data | Estimated pKa(H) decrease of 0.3–0.49 units relative to non-fluorinated cyclohexyl analogue (class-level inference from δ-gem-difluorocyclohexyl amine hydrochloride measurements) |
| Comparator Or Baseline | Methyl (S)-2-amino-3-cyclohexylpropanoate (CAS 40056-18-6); non-fluorinated cyclohexyl analogues from the Holovach et al. 2022 dataset |
| Quantified Difference | ΔpKa ≈ −0.3 to −0.49 units (lower basicity for the difluoro compound) |
| Conditions | Standard acid-base potentiometric titration; amine hydrochloride pKa(H) values measured as described in Holovach et al. 2022 [1] and Melnykov et al. 2023 [2] |
Why This Matters
A lower amine pKa shifts the protonation equilibrium at physiological pH 7.4, directly affecting solubility, membrane permeability, and electrostatic interactions with biological targets—parameters that cannot be recapitulated by the non-fluorinated cyclohexyl analogue.
- [1] Holovach S, Melnykov KP, et al. Chem. Eur. J. 2022, 28(19), e202200331. DOI: 10.1002/chem.202200331. View Source
- [2] Melnykov KP, Liashuk OS, Holovach S, et al. 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic. J. Fluorine Chem. 2023, 273, 110130. Reports: pKa amine decrease up to 0.49 units and ΔLogP = –0.41 for monocyclic gem-difluorination. View Source
